3-Phenylquinoxaline-2-thiol

Vue d'ensemble

Description

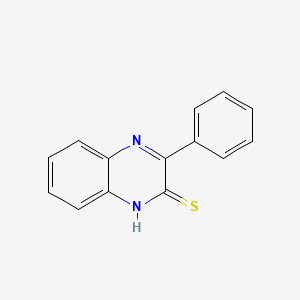

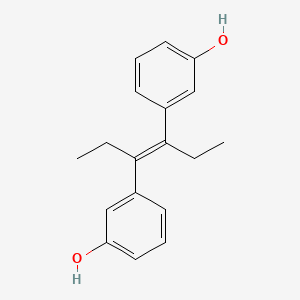

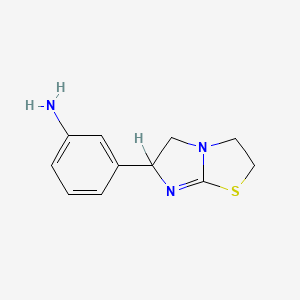

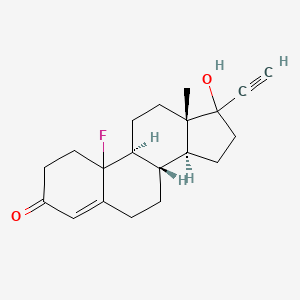

3-Phenylquinoxaline-2-thiol is a chemical compound with the molecular formula C14H10N2S . It has been used in various research and development applications .

Molecular Structure Analysis

The molecular structure of 3-Phenylquinoxaline-2-thiol consists of a quinoxaline core with a phenyl group and a thiol group attached . The exact structural details would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenylquinoxaline-2-thiol were not found in the search results, quinoxaline derivatives have been studied extensively for their reactivity .Physical And Chemical Properties Analysis

3-Phenylquinoxaline-2-thiol has a molecular weight of 238.308 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results .Applications De Recherche Scientifique

Drug Design and Medicinal Chemistry

3-Phenylquinoxaline-2-thiol: plays a significant role in drug design due to its quinoline core structure, which is a common pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring bioactive compounds allows it to interact with various biological targets. This compound can be used to develop novel therapeutic agents with potential efficacy against a range of diseases .

Biological Activity Profiling

The compound’s inherent biological activity makes it a valuable tool for in vivo and in vitro screening. Researchers can use 3-Phenylquinoxaline-2-thiol to probe the biological pathways and understand the mechanism of action of related bioactive molecules. This can lead to the discovery of new drugs and therapeutic strategies .

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-Phenylquinoxaline-2-thiol serves as a versatile intermediate. It can undergo various chemical reactions to produce a wide array of derivatives, each with unique physical and chemical properties. These derivatives can then be utilized in further synthetic applications or as potential leads in drug discovery .

Development of Diagnostic Agents

Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol , are explored for their use in diagnostic medicine. They can be functionalized to create contrast agents for imaging techniques like MRI, aiding in the diagnosis of various health conditions .

Agricultural Chemistry

In the field of agricultural chemistry, 3-Phenylquinoxaline-2-thiol derivatives can be synthesized to act as pesticides or herbicides. Their ability to interfere with specific biological functions in pests makes them candidates for developing new, more effective agricultural chemicals .

Material Science

The electronic properties of quinoxaline derivatives make 3-Phenylquinoxaline-2-thiol a potential candidate for creating novel materials. These materials can be used in the development of organic semiconductors, solar cells, and other optoelectronic devices .

Antimicrobial Research

Given the broad spectrum of antimicrobial activity of quinoxaline motifs, 3-Phenylquinoxaline-2-thiol can be utilized in the development of new antimicrobial agents. It can help combat resistant strains of bacteria, fungi, and viruses, which is crucial in the current era of rising antimicrobial resistance .

Green Chemistry

The synthesis and functionalization of 3-Phenylquinoxaline-2-thiol can be optimized using principles of green chemistry. This includes minimizing the use of hazardous substances and developing cost-effective, environmentally benign synthetic routes, contributing to sustainable chemical practices .

Orientations Futures

Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol, have potential in various fields such as medicinal chemistry due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .

Mécanisme D'action

Mode of Action

Quinoxalines, a class of n-heterocyclic compounds to which 3-phenylquinoxaline-2-thiol belongs, are known to have several prominent pharmacological effects .

Biochemical Pathways

Quinoxalines are known to be important biological agents with diverse therapeutic uses , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Quinoxalines are known to have antifungal, antibacterial, antiviral, and antimicrobial effects , suggesting that 3-Phenylquinoxaline-2-thiol may have similar effects.

Propriétés

IUPAC Name |

3-phenyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDZNIAZFJPDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395157 | |

| Record name | 3-phenylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylquinoxaline-2-thiol | |

CAS RN |

58861-61-3 | |

| Record name | 3-phenylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1228958.png)